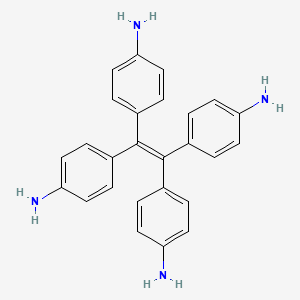

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline

Description

Properties

IUPAC Name |

4-[1,2,2-tris(4-aminophenyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H,27-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUVAGVIFMBVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-aminophenylboronic acid with ethylene ketone under basic conditions, followed by bromination to yield the desired product[2][2].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The amino groups can participate in substitution reactions to form derivatives[][2].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions[][2].

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications[2][2].

Scientific Research Applications

Covalent Organic Frameworks (COFs)

ETTA is extensively utilized as an organic linker in the synthesis of COFs. These frameworks are characterized by their porosity and structural integrity, making them suitable for applications in gas storage, separation processes, and catalysis. The high degree of conjugation in ETTA enhances the stability and functionality of the resulting COFs.

Case Study :

- A notable example is the synthesis of a COF using ETTA as a ligand, which demonstrated enhanced gas adsorption properties due to its porous structure. The framework achieved a BET surface area exceeding 1000 m²/g, indicating its potential for applications in carbon capture technology.

Organic Photonics

ETTA serves as a precursor for creating aggregation-induced emission (AIE) materials. These materials exhibit increased luminescence when aggregated, making them valuable in light-emitting devices and sensors.

Case Study :

- Research has shown that derivatives synthesized from ETTA can improve the efficiency of organic light-emitting diodes (OLEDs). For instance, a benzimidazole derivative derived from ETTA exhibited a 13-fold increase in emission intensity at 525 nm when aggregated, showcasing its potential in optoelectronic applications.

Organic Synthesis

In organic synthesis, ETTA acts as a versatile building block for various chemical reactions. Its amine functional groups allow it to participate in imine condensation reactions with aldehydes, leading to the formation of complex organic molecules.

Case Study :

- ETTA has been employed in multi-step syntheses of complex organic compounds where it serves as both a reactant and a scaffold for further functionalization. This versatility has been demonstrated in synthesizing biologically active compounds and pharmaceuticals.

Data Table: Comparison of Applications

| Application Area | Key Features | Notable Outcomes |

|---|---|---|

| Covalent Organic Frameworks | High porosity, stability | BET surface area > 1000 m²/g |

| Organic Photonics | AIE properties | 13-fold emission increase at 525 nm |

| Organic Synthesis | Versatile building block | Synthesis of complex organic molecules |

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with other molecules, influencing their behavior. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

- 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) : Replaces the ethene core with pyrene, enhancing π-π stacking and fluorescence .

- 4,4',4'',4'''-(1,9-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline (DTA) : A hydrogenated pyrene variant, altering electronic properties .

- Triazine- or Thiazole-Linked Tetraanilines : Feature heterocyclic cores for redox-active or charge-transfer functionalities .

Physicochemical Properties

Functional Performance

- Photocatalysis : ETTA-based COFs (e.g., COF-1) enable asymmetric α-alkylation of aldehydes with 89% yield under visible light, outperforming PyTTA systems in redox-active reactions .

- Sensing : PyTTA-COFs exhibit rapid HCl vapor detection via fluorescence quenching, while ETTA-based materials excel in biomedical imaging due to AIE properties .

- Porosity : PyTTA salts exhibit higher pore volumes (31.9% vs. 18.2% for ETTA_Cl), but ETTA frameworks achieve superior surface areas (1350 m²/g vs. 650 m²/g for PyTTA) .

Limitations

Biological Activity

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline, also known as Tetrakis(4-aminophenyl)ethylene (CAS Number: 78525-34-5), is a compound that has garnered attention for its unique structural properties and potential biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H24N4

- Molecular Weight : 392.51 g/mol

- Purity : >95% (HPLC)

- Physical State : Solid (light yellow to yellow powder)

- Melting Point : 313 °C

Synthesis and Structural Characteristics

The compound is synthesized through the polymerization of 4-aminophenyl derivatives with ethylene linkers. The presence of multiple amine groups allows for the formation of various derivatives and conjugates, enhancing its utility in biological applications.

Antitumor Activity

One of the most significant findings regarding the biological activity of this compound is its potential as an antitumor agent. Research indicates that when incorporated into covalent organic frameworks (COFs), it can act as a sonosensitizer in anti-tumor therapy. For instance, a study demonstrated that a COF derived from this compound exhibited a remarkable ability to inhibit tumor growth significantly more than control groups .

The biological activity is primarily attributed to the compound's ability to form imine linkages with metal ions such as copper. These metal-organic frameworks (MOFs) can generate reactive oxygen species (ROS) under ultrasound exposure, leading to enhanced cytotoxicity against cancer cells. The mechanism involves:

- Imine Formation : The aldehyde groups in the compound react with amines to form stable imine linkages.

- Metal Coordination : The resulting COFs can coordinate with metal ions to enhance their therapeutic efficacy.

- ROS Generation : Upon ultrasound activation, these structures produce ROS that induce apoptosis in cancer cells.

Study 1: COF-Cu Complexes

A specific study focused on a COF synthesized using this compound and copper ions. The COF demonstrated:

- Surface Area : 1519 m²/g

- Iodine Adsorption Capability : 4.6 g/g

This complex exhibited significant antitumor effects in vitro and in vivo models .

Study 2: AIE Properties

Another aspect of this compound's biological activity is its aggregation-induced emission (AIE) properties. A derivative synthesized from this compound showed an emission enhancement of 13 times at a wavelength of 525 nm when aggregated. This property is crucial for developing fluorescent probes for biological imaging applications .

Applications in Medical Science

The unique properties of this compound make it suitable for various applications:

- Drug Delivery Systems : Its ability to form stable frameworks can be utilized for targeted drug delivery.

- Fluorescent Probes : The AIE characteristics enable its use in bioimaging and diagnostic applications.

- Therapeutic Agents : As demonstrated through antitumor studies, it holds promise as a therapeutic agent in cancer treatment.

Q & A

Basic: What are the standard synthetic protocols for 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline, and how is its purity validated?

Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling or condensation reactions involving tetra-substituted ethylene precursors and aniline derivatives. For example, analogous tetra-aldehyde derivatives (e.g., 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde) are synthesized using palladium-catalyzed cross-coupling, followed by reduction or functional group interconversion . Purity (>98%) is validated using HPLC, complemented by H/C NMR for structural confirmation. Mass spectrometry (MS) ensures molecular weight consistency (e.g., expected MW ~566.69 g/mol for related tetraaniline structures) .

Basic: What spectroscopic techniques are critical for characterizing its structural integrity?

Answer:

- NMR Spectroscopy : H NMR identifies aromatic proton environments (δ 6.5–7.5 ppm for aniline protons), while C NMR confirms sp-hybridized carbons in the ethene core and aromatic rings .

- FT-IR : Detects N-H stretching (~3400 cm) and C=C stretching (~1600 cm) .

- UV-Vis : Monitors π→π* transitions in the conjugated ethene backbone (λmax ~300–400 nm) .

Advanced: How can computational modeling optimize its application in covalent organic frameworks (COFs)?

Answer:

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess suitability as a COF linker. Molecular dynamics simulations model stacking interactions and pore geometry. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to predict cross-linking efficiency with boronic acid or aldehyde partners . Experimental validation involves BET surface area analysis (e.g., >500 m/g for COFs) and PXRD to confirm crystallinity .

Advanced: How to resolve contradictions in observed vs. predicted fluorescence properties?

Answer:

Discrepancies may arise from aggregation-induced emission (AIE) effects or solvent polarity. For instance, the ethene core’s rigidity can enhance fluorescence in aggregated states. Methodological steps:

Solvent Screening : Test fluorescence in THF, DMSO, and water.

Lifetime Measurements : Time-resolved fluorescence distinguishes static vs. dynamic quenching.

DFT Calculations : Compare optimized geometries with experimental Stokes shifts .

Advanced: What factorial design approaches improve yield in multi-step synthesis?

Answer:

A 2 factorial design evaluates factors like catalyst loading, temperature, and reaction time. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Pd Catalyst (mol%) | 1% | 5% |

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 12 | 24 |

ANOVA identifies significant interactions. Response surface methodology (RSM) then optimizes conditions. Contradictions in yield data (e.g., vs. literature) may stem from impurity profiles, requiring GC-MS or TLC monitoring .

Basic: What are its primary applications in materials science?

Answer:

- COF/MOF Synthesis : Acts as a tetra-dentate ligand for constructing porous networks with high surface areas .

- Conductive Polymers : Protonation of aniline groups enables doping for enhanced conductivity (e.g., >10 S/cm) .

- Sensors : Fluorescence quenching mechanisms detect nitroaromatics or heavy metals .

Advanced: How to assess its toxicity profile for safe laboratory handling?

Answer:

While direct toxicity data is limited, structurally similar 4,4'-methylenedianiline requires:

- Ames Test : Screen for mutagenicity using Salmonella strains.

- In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC thresholds <100 µM).

- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .

Advanced: How does functional group substitution (e.g., –NH2_22 vs. –CHO) impact reactivity?

Answer:

- –NH Groups : Enable Schiff base formation with aldehydes (e.g., COF synthesis) or coordination to metal nodes in MOFs.

- –CHO Groups : Participate in condensation reactions (e.g., with amines for imine-linked COFs).

Comparative studies show tetraaniline derivatives exhibit slower reaction kinetics than tetra-aldehydes due to weaker electrophilicity, requiring acid catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.